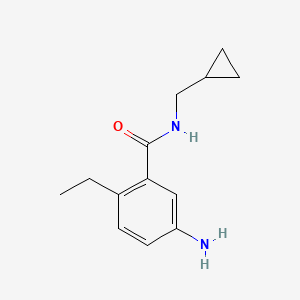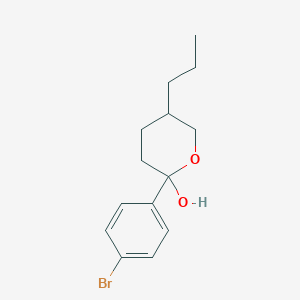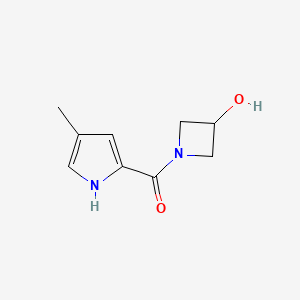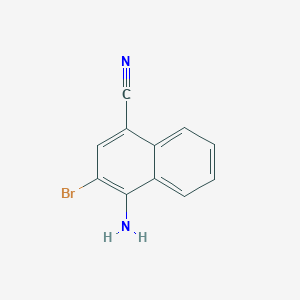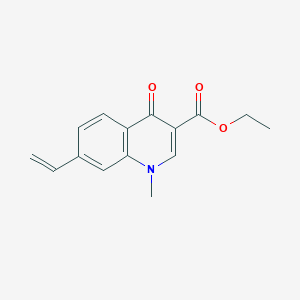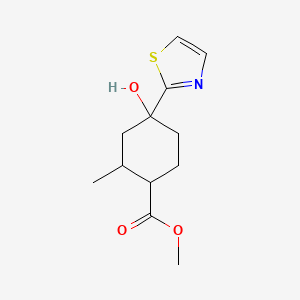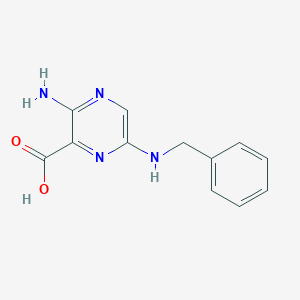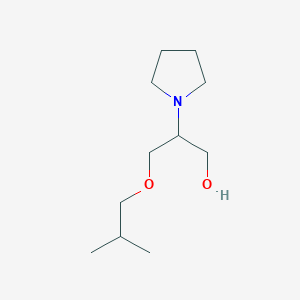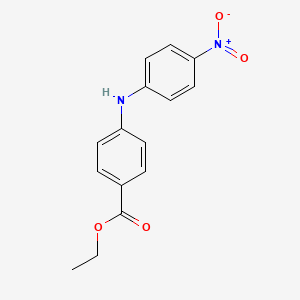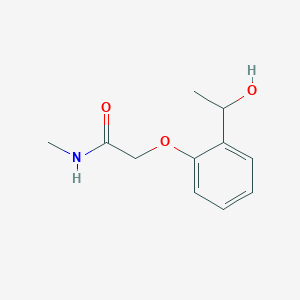
2-(2-(1-hydroxyethyl)phenoxy)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(1-hydroxyethyl)phenoxy)-N-methylacetamide is an organic compound with a complex structure that includes a phenoxy group, a hydroxyethyl group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1-hydroxyethyl)phenoxy)-N-methylacetamide typically involves the reaction of 2-(1-hydroxyethyl)phenol with N-methylacetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-(1-hydroxyethyl)phenoxy)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups into the phenoxy ring.
Scientific Research Applications
2-(2-(1-hydroxyethyl)phenoxy)-N-methylacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(2-(1-hydroxyethyl)phenoxy)-N-methylacetamide exerts its effects involves interactions with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the phenoxy and acetamide groups can participate in various chemical interactions. These interactions can influence the activity of enzymes and other proteins, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-hydroxyethyl)phenol: A precursor in the synthesis of 2-(2-(1-hydroxyethyl)phenoxy)-N-methylacetamide.
N-methylacetamide: Another precursor used in the synthesis.
Phenoxyacetic acid: A compound with a similar phenoxy group but different functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a hydroxyethyl group and an acetamide group allows for a wide range of chemical reactions and interactions, making it a versatile compound in various research and industrial applications.
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-[2-(1-hydroxyethyl)phenoxy]-N-methylacetamide |
InChI |
InChI=1S/C11H15NO3/c1-8(13)9-5-3-4-6-10(9)15-7-11(14)12-2/h3-6,8,13H,7H2,1-2H3,(H,12,14) |
InChI Key |
HLQWCLUXVBLQEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1OCC(=O)NC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propan-2-yl 4-[1-(4-iodophenyl)indol-4-yl]oxypiperidine-1-carboxylate](/img/structure/B13876140.png)

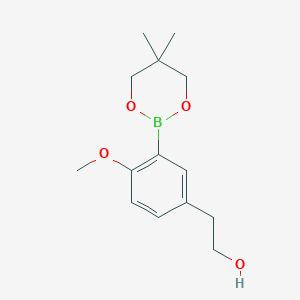
![Benzyl 3,3-dimethyl-5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxy-1,4-dihydroisoquinoline-2-carboxylate](/img/structure/B13876166.png)
